molecular formula C12H14O2 B8802297 6-METHOXY-2,2-DIMETHYL-2H-CHROMENE CAS No. 22927-97-5

6-METHOXY-2,2-DIMETHYL-2H-CHROMENE

Cat. No.: B8802297
CAS No.: 22927-97-5
M. Wt: 190.24 g/mol
InChI Key: GBNGEWROXPPBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It belongs to the class of organic compounds known as benzopyrans, which are characterized by a benzene ring fused to a pyran ring. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-2,2-DIMETHYL-2H-CHROMENE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine with methoxy-substituted benzaldehydes . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,2-dimethyl-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 6-METHOXY-2,2-DIMETHYL-2H-CHROMENE involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it can inhibit the activity of certain enzymes, leading to changes in cellular metabolism and signaling .

Comparison with Similar Compounds

Similar Compounds

    Precocene I: Another benzopyran derivative with similar structural features but different functional groups.

    Ageratochromene: A compound with a similar benzopyran core but different substituents.

    Dimethylmethoxy Chromanol: A related compound with antioxidant properties.

Uniqueness

6-Methoxy-2,2-dimethyl-2H-1-benzopyran is unique due to its specific methoxy and dimethyl substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

22927-97-5

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

6-methoxy-2,2-dimethylchromene

InChI

InChI=1S/C12H14O2/c1-12(2)7-6-9-8-10(13-3)4-5-11(9)14-12/h4-8H,1-3H3

InChI Key

GBNGEWROXPPBOJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-(1,1-dimethyl-2-propynyloxy)anisole in 1,2-dichlorobenzene (50 mL) was stirred at 190° C. for 2 hours. Upon the completion of the reaction, the solvent was distilled off under a reduced pressure. The residue was purified by column chromatography (hexane/chloroform=3/1) and the aimed product was obtained as red oily substance (2-step, yield: 61%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
61%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.